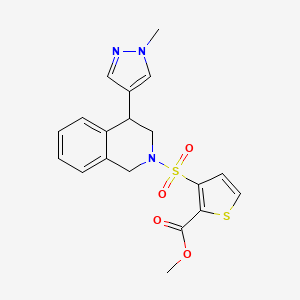

methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-21-10-14(9-20-21)16-12-22(11-13-5-3-4-6-15(13)16)28(24,25)17-7-8-27-18(17)19(23)26-2/h3-10,16H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDUIJQTUYWLCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=C(SC=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and the introduction of the pyrazole moiety. The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional heating methods, yielding high purity and good yields of the target compound .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives containing pyrazole and isoquinoline structures have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and apoptosis .

COX-II Inhibition

The compound's structure suggests potential activity as a COX-II inhibitor. Research has demonstrated that similar pyrazole-based compounds exhibit selective inhibition of COX-II over COX-I, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects. For example, a study reported that pyrazole derivatives showed IC50 values in the range of 0.52–22.25 μM against COX-II, indicating promising anti-inflammatory activity .

Antibacterial Activity

In addition to anticancer and anti-inflammatory properties, certain derivatives have shown significant antibacterial activity. The presence of the isoquinoline scaffold enhances the biological efficacy against various bacterial strains. Studies indicate that modifications to the pyrazole ring can further improve antibacterial potency .

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrazole derivatives for their anticancer effects on human breast cancer cells (MCF-7). The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 μM. The study concluded that these compounds could serve as lead structures for further drug development targeting breast cancer .

Case Study 2: Inhibition of COX-II

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in an animal model of arthritis. The study found that one derivative exhibited an inhibition rate of 64% in COX-II activity compared to a standard drug (Celecoxib), which had an inhibition rate of 57%. This suggests that modifications to the structure can enhance selectivity and efficacy against inflammation-related conditions .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Patent Compound from :

Example 62: 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Core Structure: Chromen-4-one (flavonoid backbone) with pyrazolo[3,4-d]pyrimidine and thiophene substituents.

- Functional Groups: Fluorophenyl, amino-pyrimidine, and methylthiophene.

- Key Differences: Replaces the sulfonyl-dihydroisoquinoline group with a chromenone-pyrazolopyrimidine system. Includes fluorine atoms, enhancing metabolic stability and lipophilicity.

- Synthesis: Prepared via Suzuki-Miyaura coupling using a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and boronic acid derivatives .

Isorhamnetin-3-O-Glycoside ():

- Core Structure: Flavonoid glycoside isolated from Zygophyllum fabago.

- Functional Groups : Glycosidic linkage, hydroxyl, and methoxy groups.

- Relevance : Highlights the prevalence of sulfonyl and carboxylate motifs in bioactive molecules, though structurally distinct from the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. Key steps include:

- Biginelli-like cyclocondensation : Combine aldehyde precursors with thiourea derivatives and β-keto esters under acidic conditions to form dihydroisoquinoline intermediates .

- Sulfonylation : Introduce the sulfonyl group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C to avoid side reactions.

- Esterification : Final carboxylate ester formation via Steglich esterification (DCC/DMAP) or direct methylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole and thiophene ring connectivity).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm).

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and sulfonyl-thiophene linkage geometry .

Advanced Research Questions

Q. How can regioselectivity challenges in the sulfonylation step be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Steric Effects : Use bulky solvents (e.g., tert-butyl methyl ether) to favor sulfonylation at the less hindered thiophene position.

- Temperature Control : Maintain sub-10°C conditions to slow competing reactions.

- Computational Modeling : Apply DFT calculations to predict reactive sites and optimize reaction pathways before synthesis .

Q. What strategies are effective for resolving contradictions in bioactivity data across in vitro assays?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) across multiple cell lines (e.g., HEK293, HeLa).

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products.

- Kinetic Studies : Compare IC₅₀ values under varying pH/temperature to assess assay robustness .

Q. How can researchers analyze trace impurities in synthesized batches of this compound?

- Methodological Answer :

- HPLC-PDA/ELSD : Employ reverse-phase chromatography (C18 column) with photodiode array detection to identify impurities at <0.1% levels.

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual solvents) using NIST library matching.

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to monitor impurity formation over time .

Data Analysis & Experimental Design

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability.

- QSAR Modeling : Corrogate substituent effects (e.g., pyrazole methylation) with bioactivity using Random Forest algorithms .

Q. How should researchers design experiments to address discrepancies between computational predictions and observed bioactivity?

- Methodological Answer :

- Mutagenesis Studies : Engineer target proteins with single-point mutations (e.g., Ala-scanning) to validate binding hypotheses.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to reconcile docking scores.

- Crystallographic Overlays : Compare predicted vs. resolved ligand-protein complexes to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.